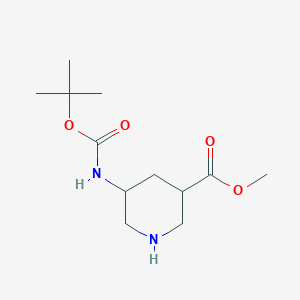
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Overview
Description
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester typically involves multiple steps
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid ester can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are typically employed to remove the Boc group.
Major Products Formed:
Oxidation: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid nitrate.
Reduction: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl alcohol.
Substitution: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It may be utilized in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Piperidine-3-carboxylic acid methyl ester: Lacks the Boc-protected amino group.
5-Amino-piperidine-3-carboxylic acid methyl ester: Lacks the Boc-protecting group.
tert-Butyl carbamate derivatives: Similar Boc-protected compounds with different core structures.
Uniqueness: 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of the Boc-protected amino group and the piperidine ring structure, which provides specific chemical properties and reactivity that are valuable in various applications.
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXTMHXWFFYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


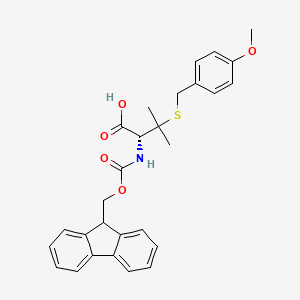
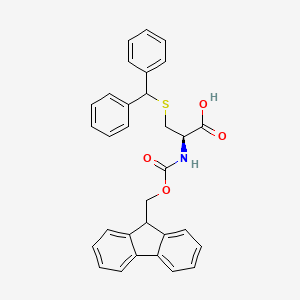

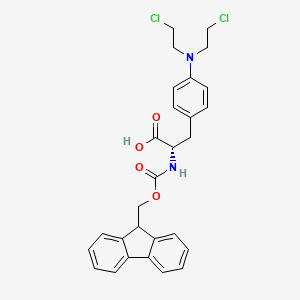
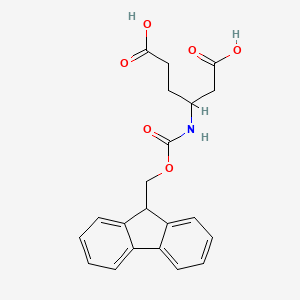
![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)

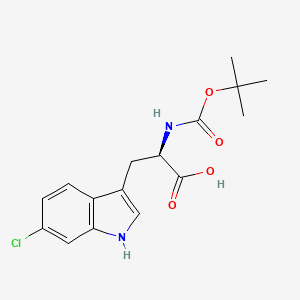
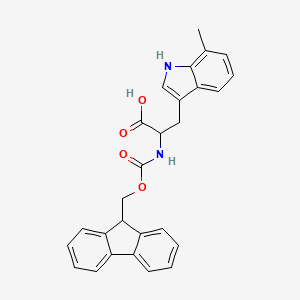

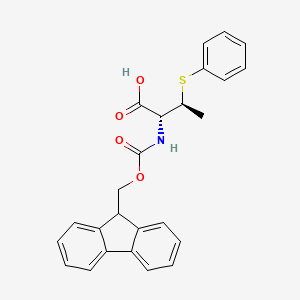
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)


